
tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate
概要
説明
tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate is a compound that features a tert-butyl ester, a bromine atom, and a Boc-protected amino group. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
作用機序
Target of Action
It is known that this compound is a boc-protected amino acid derivative . Boc-protected amino acids are typically used in peptide synthesis, where they serve as building blocks for the formation of larger peptide chains .
Mode of Action
The compound interacts with its targets through the formation and cleavage of Boc-protected amines . The Boc group is stable towards most nucleophiles and bases, allowing for selective reactions to occur elsewhere on the molecule . When the Boc group is no longer needed, it can be cleaved under anhydrous acidic conditions .
Biochemical Pathways
The compound plays a role in the biochemical pathway of peptide synthesis . It serves as a building block in the formation of larger peptide chains . The Boc group provides protection for the amino group during synthesis, preventing unwanted side reactions . Once the peptide chain is formed, the Boc group can be removed, revealing the original amino group .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s structure, the presence of the Boc group, and the conditions under which the compound is used .
Result of Action
The primary result of the action of “tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate” is the formation of peptide chains . These chains can be used in the synthesis of larger proteins or peptides . The Boc group allows for selective reactions to occur, improving the efficiency and specificity of peptide synthesis .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH and temperature of the environment . Additionally, the compound’s reactivity can be influenced by the presence of other substances, such as bases or nucleophiles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate typically involves the protection of an amino acid followed by bromination. One common method starts with the amino acid, which is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The protected amino acid is then esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester. Finally, the bromine atom is introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) with a radical initiator.
Deprotection: Trifluoroacetic acid (TFA) or other strong acids.
Ester Hydrolysis: Acidic or basic hydrolysis conditions
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amines: Removal of the Boc group yields the free amine.
Carboxylic Acids: Hydrolysis of the ester yields the corresponding carboxylic acid.
科学的研究の応用
tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and other complex molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including drug delivery and diagnostics
類似化合物との比較
Similar Compounds
tert-Butyl (S)-4-Bromo-2-(Fmoc-amino)butyrate: Similar structure but with an Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc.
tert-Butyl (S)-4-Bromo-2-(Cbz-amino)butyrate: Features a Cbz (carbobenzoxy) protecting group.
tert-Butyl (S)-4-Bromo-2-(Boc-amino)pentanoate: Similar structure but with a longer carbon chain
Uniqueness
tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate is unique due to its combination of a Boc-protected amino group and a bromine atom, which allows for versatile synthetic applications. The Boc group provides stability and ease of removal, making it a preferred choice in peptide synthesis and other complex organic syntheses .
特性
IUPAC Name |
tert-butyl (2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHXNHVFTFWYDP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135335 | |
| Record name | 1,1-Dimethylethyl (2S)-4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163210-89-7 | |
| Record name | 1,1-Dimethylethyl (2S)-4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163210-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2S)-4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


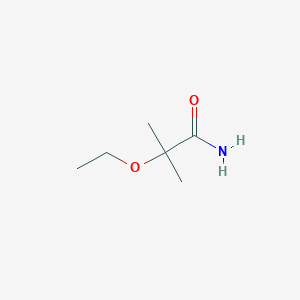
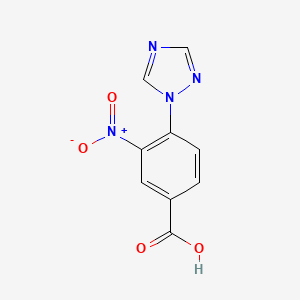
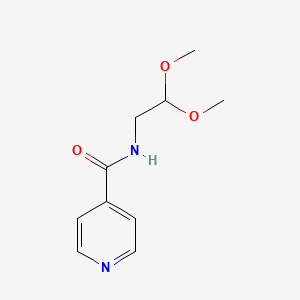



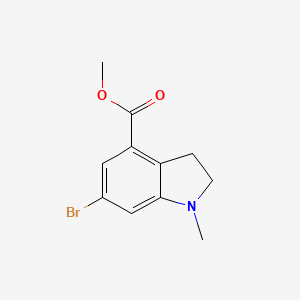


![N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;oxalic acid](/img/structure/B3107949.png)
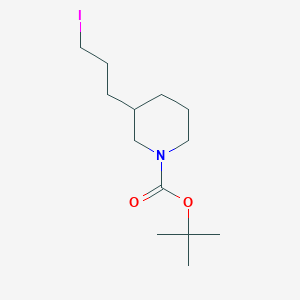
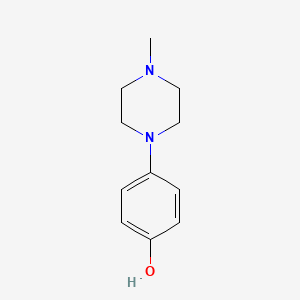
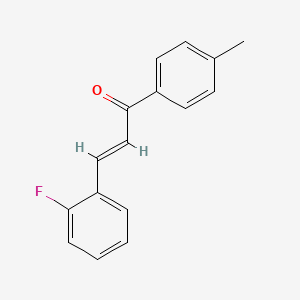
![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)
